molecular formula C13H12ClN3O3 B10952865 1-Methyl-1H-pyrazole-3-carboxylic acid (2-chloro-phenylcarbamoyl)-methyl ester

1-Methyl-1H-pyrazole-3-carboxylic acid (2-chloro-phenylcarbamoyl)-methyl ester

Cat. No.: B10952865
M. Wt: 293.70 g/mol
InChI Key: HVPLZBCWKUTEHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-CHLOROANILINO)-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CHLOROANILINO)-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the carboxylate group: This step involves the esterification of the pyrazole ring with an appropriate carboxylic acid derivative.

    Attachment of the 2-chloroanilino group: This can be done through a nucleophilic substitution reaction where the amino group of 2-chloroaniline reacts with an activated ester or acid chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the aniline moiety.

    Reduction: Reduction reactions can target the carbonyl group or the nitro group if present.

    Substitution: The chloro group in the aniline moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles for substitution: Amines, thiols, alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, pyrazole derivatives are often studied for their potential as enzyme inhibitors. This compound could be investigated for its ability to inhibit specific enzymes involved in disease pathways.

Medicine

Medicinally, compounds like 2-(2-CHLOROANILINO)-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, analgesic, or anticancer properties.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-CHLOROANILINO)-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, altering their activity. This interaction might involve binding to the active site of an enzyme or modulating receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloroanilino)-2-oxoethyl 1-methyl-1H-pyrazole-4-carboxylate
  • 2-(2-Chloroanilino)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate

Uniqueness

The uniqueness of 2-(2-CHLOROANILINO)-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the carboxylate group and the presence of the chloroanilino moiety can significantly impact its interactions with biological targets.

Properties

Molecular Formula

C13H12ClN3O3

Molecular Weight

293.70 g/mol

IUPAC Name

[2-(2-chloroanilino)-2-oxoethyl] 1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C13H12ClN3O3/c1-17-7-6-11(16-17)13(19)20-8-12(18)15-10-5-3-2-4-9(10)14/h2-7H,8H2,1H3,(H,15,18)

InChI Key

HVPLZBCWKUTEHL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(=O)OCC(=O)NC2=CC=CC=C2Cl

solubility

>44.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.